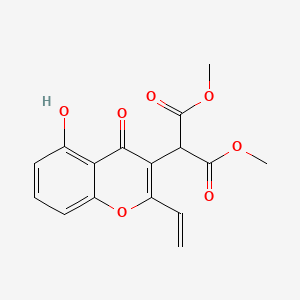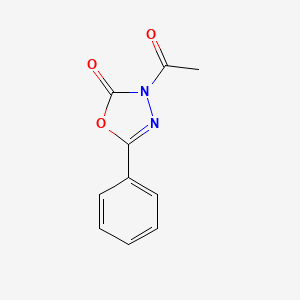![molecular formula C13H12N2O4 B12902756 Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- CAS No. 62604-75-5](/img/structure/B12902756.png)
Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid is a compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-Methyl-3-phenylisoxazole-4-carboxylic acid with glycine or its derivatives under suitable conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: This compound is a precursor in the synthesis of 2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid.
3-Phenylisoxazole-5-carboxylic acid: Another isoxazole derivative with similar structural features.
5-Phenylisoxazole-3-carboxylic acid:
Uniqueness
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid is unique due to its specific amide linkage and the presence of both isoxazole and acetic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
62604-75-5 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H12N2O4/c1-8-11(13(18)14-7-10(16)17)12(15-19-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17) |
InChI Key |
KZBLVNSNSIDIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


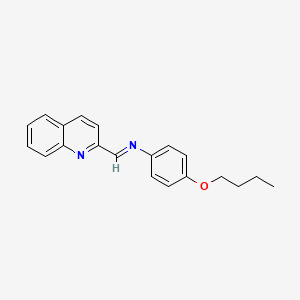
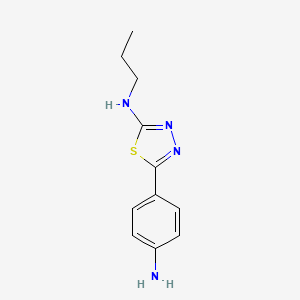
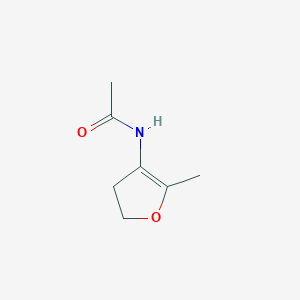
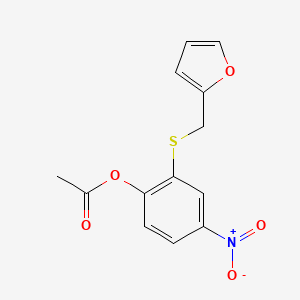
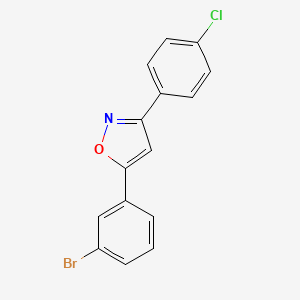
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)

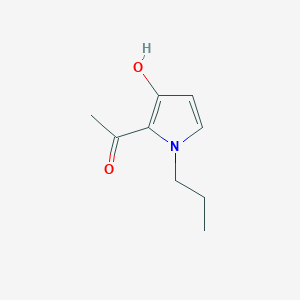

![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
